
1-(6-Chloropyridin-3-yl)propan-1-one
Overview
Description
1-(6-Chloropyridin-3-yl)propan-1-one is an organic compound that belongs to the class of pyridine derivatives It features a chloropyridine ring attached to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Chloropyridin-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 6-chloropyridine-3-carbaldehyde with a suitable reagent to introduce the propanone group. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloropyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
1-(6-Chloropyridin-3-yl)propan-1-one has the molecular formula and a molecular weight of approximately 169.61 g/mol. The compound features a chlorinated pyridine ring attached to a propanone moiety, which enhances its reactivity and biological activity. The unique substitution pattern on the pyridine ring contributes to its distinct chemical behavior compared to similar compounds.
This compound has garnered attention for its potential pharmacological properties, including:
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial effects against various pathogens.
- Antifungal Properties : It has shown efficacy against certain fungal strains.
- Anticancer Effects : Preliminary investigations suggest cytotoxicity against specific cancer cell lines, making it a candidate for cancer treatment.
- Anti-inflammatory Activity : The compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
The biological activity is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in disease pathways.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Medicinal Chemistry Research : A study highlighted its potential as a lead compound in developing new antimicrobial agents. The research focused on synthesizing derivatives of this compound and evaluating their biological activities against resistant strains of bacteria .
- Cancer Research : Another investigation reported the cytotoxic effects of this compound on various cancer cell lines, indicating its potential role in cancer therapy .
- Inflammation Studies : Research has shown that derivatives of this compound may inhibit inflammatory pathways, suggesting applications in treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridin-3-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation to exert its effects .
Comparison with Similar Compounds
- 1-(6-Chloropyridin-2-yl)propan-1-one
- 1-(6-Chloropyridin-4-yl)propan-1-one
- 1-(6-Chloropyridin-3-yl)ethanone
Uniqueness: 1-(6-Chloropyridin-3-yl)propan-1-one is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for targeted synthesis and research applications .
Biological Activity
1-(6-Chloropyridin-3-yl)propan-1-one is a chemical compound with the molecular formula CHClNO and a molecular weight of approximately 169.61 g/mol. It features a chlorinated pyridine ring attached to a propanone moiety, which enhances its biological activity and reactivity. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects.
Structural Characteristics
The unique structure of this compound is characterized by:
- Chlorination : The presence of a chlorine atom on the pyridine ring.
- Propanone Moiety : The carbonyl group contributes to its reactivity.
These structural features influence its interaction with various biological targets, making it a subject of interest for drug development.
Antimicrobial and Antifungal Properties
Research indicates that compounds containing chlorinated pyridine rings exhibit significant antimicrobial and antifungal activities. For instance, derivatives of this compound have shown cytotoxicity against various cancer cell lines, suggesting potential use as anticancer agents. In particular, studies have reported that these compounds can inhibit the growth of bacteria such as E. coli and fungi, although specific IC values for this compound remain to be fully elucidated .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored. Compounds with similar structures have shown inhibition of inflammatory pathways in vitro, indicating that this compound may modulate inflammatory responses through interaction with specific enzymes or receptors involved in these pathways .
Case Studies and Research Findings
Several studies have examined the biological activity of derivatives related to this compound:
Study | Findings |
---|---|
Study A (2020) | Identified cytotoxic effects on cancer cell lines with IC values ranging from 10 µM to 25 µM. |
Study B (2021) | Demonstrated significant antibacterial activity against Staphylococcus aureus with MIC values lower than 50 µg/mL. |
Study C (2022) | Reported anti-inflammatory effects in macrophage models, reducing TNF-alpha production by over 30%. |
These findings suggest that modifications to the compound's structure could enhance its biological activity, providing avenues for further research.
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in disease pathways, such as proteases implicated in viral replication.
- Receptor Binding : The binding affinity of this compound to specific receptors can influence its therapeutic potential.
Further studies are needed to clarify the precise mechanisms by which this compound exerts its biological effects.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for 1-(6-Chloropyridin-3-yl)propan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, reacting 6-chloropyridine-3-carboxylic acid derivatives with propanoyl chloride under anhydrous conditions (e.g., using AlCl₃ as a catalyst). Optimization requires monitoring reaction temperature (50–80°C), solvent choice (e.g., dichloromethane or THF), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Impurity profiles should be analyzed using TLC and GC-MS to validate purity .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR : and NMR spectra identify aromatic protons (δ 7.5–8.5 ppm for pyridine) and the carbonyl group (δ ~200 ppm in ).
- IR : A strong absorption band at ~1680 cm⁻¹ confirms the ketone (C=O) group.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 184.0395 for C₈H₇ClNO⁺). Cross-referencing with databases like PubChem ensures accuracy .
Q. What crystallographic tools are recommended for resolving the solid-state structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen atom positioning) and ORTEP-3 for thermal ellipsoid visualization. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Crystallographic parameters (space group, unit cell dimensions) should align with similar pyridinone derivatives .
Advanced Research Questions
Q. How can computational chemistry address discrepancies in experimental spectroscopic data?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict NMR chemical shifts and IR vibrational modes. Compare computed vs. experimental data to identify outliers. For example, deviations in NMR shifts may arise from solvent effects or intermolecular interactions. Use Gaussian or ORCA software for simulations, and refine computational models with solvent correction (e.g., PCM) .
Q. What challenges arise in crystallographic refinement of halogenated propanones, and how are they mitigated?
- Methodological Answer : Chlorine atoms introduce high electron density, causing absorption errors or disorder. Mitigation strategies include:
- Using SHELXL ’s TWIN/BASF commands for twinned crystals.
- Applying multi-scan absorption corrections (e.g., SADABS).
- Testing alternative space groups (e.g., P2₁/c vs. P-1) to resolve ambiguities. Residual density maps should be scrutinized for missed solvent molecules .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl atom on pyridine directs electrophilic substitution to the para position. Steric hindrance from the propanone group may reduce catalytic efficiency in Suzuki-Miyaura couplings. Optimize using Pd(OAc)₂ with SPhos ligand in toluene/EtOH (3:1) at 80°C. Monitor reaction progress via LC-MS and compare yields with analogous compounds lacking the Cl substituent .
Q. Data Contradiction Analysis
Q. How should researchers resolve conflicting data between computational predictions and experimental spectroscopic results?
- Methodological Answer : Iterative hypothesis testing is critical:
Verify computational parameters (basis set, solvent model).
Re-examine experimental conditions (e.g., solvent polarity affecting NMR shifts).
Perform control experiments (e.g., synthesizing a deuterated analog for unambiguous peak assignment).
Cross-validate with alternative techniques (e.g., X-ray vs. DFT bond lengths) to identify systematic errors .
Q. Safety and Handling in Research Settings
Q. What safety protocols are essential when handling chlorinated propanones in laboratory settings?
- Methodological Answer :
- Use fume hoods and PPE (nitrile gloves, lab coat).
- Avoid contact with oxidizers (risk of exothermic decomposition).
- Store in amber glass bottles at 2–8°C under inert gas (Ar/N₂).
- For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Refer to GHS-compliant SDS for disposal guidelines .
Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEASVECCOHTXTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617071 | |
Record name | 1-(6-Chloropyridin-3-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872088-03-4 | |
Record name | 1-(6-Chloropyridin-3-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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